N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is a chemical compound notable for its potential applications in organic synthesis and medicinal chemistry. The compound features a fluorobenzyl group and a methoxyphenyl group, which contribute to its chemical properties and biological activity.
This compound can be synthesized through various chemical reactions, primarily involving nucleophilic substitution mechanisms. The starting materials typically include 2-fluorobenzyl chloride and 2-methoxyphenylmethanamine, which react under basic conditions to form N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine.
N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is classified as an amine due to the presence of an amino group in its structure. It falls under the category of organic compounds with potential pharmaceutical applications due to its structural features that may interact with biological targets.
The synthesis of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine typically involves a straightforward nucleophilic substitution reaction. The general procedure includes:
The molecular formula of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is . Its structure can be represented as follows:
COC1=CC=CC=C1CNCC2=CC=CC=C2FCXMQKSBGCSXSQV-UHFFFAOYSA-NThe compound exhibits a complex aromatic structure, with both fluorine and methoxy substituents influencing its electronic properties.
N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine can undergo several types of chemical reactions:
The choice of reagents and conditions plays a crucial role in determining the efficiency and selectivity of these reactions.
The mechanism of action for N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes. The methoxy group may also influence binding affinity due to steric effects and electronic interactions, modulating various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO |
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)methanamine |
| InChI Key | CXMQKSBGCSXSQV-UHFFFAOYSA-N |
N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, highlighting its potential as a versatile chemical entity.
N-Benzylphenethylamines constitute a pharmacologically significant scaffold due to their dual capacity for target engagement at monoamine transporters and G protein-coupled receptors (GPCRs). The structural template of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine enables precise investigation of steric and electronic effects on 5-HT₂ receptor interactions:
Table 1: Receptor Binding Profile of N-Benzylphenethylamine Structural Elements
| Structural Feature | 5-HT₂A Affinity | 5-HT₂C Selectivity | SERT Interaction |
|---|---|---|---|
| N-(2-Fluorobenzyl) | +++ (Kᵢ ≈ 25 nM)* | Moderate (5-HT₂A/2C = 8) | Weak inhibition |
| N-Benzyl (unsubstituted) | ++ (Kᵢ ≈ 120 nM) | Low (5-HT₂A/2C = 2) | Strong inhibition |
| 2-Methoxyphenyl | ++++ | High | Moderate inhibition |
| 4-Methoxyphenyl | ++ | Low | Strong inhibition |
*Estimated values based on structural analogues; experimental data pending for exact compound [1] [5] [6]
The 5-HT₂ receptor subfamily exhibits extraordinary ligand-dependent plasticity, where minor molecular variations can dramatically alter signaling bias. N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine occupies a strategic position within this pharmacochemical landscape:
Table 2: Signaling Profiles of Methoxyphenyl Regioisomers at 5-HT₂ Receptors
| Compound | Gαq Efficacy (% 5-HT) | β-Arrestin Recruitment (EC₅₀, nM) | 5-HT₂A/2C Selectivity Ratio |
|---|---|---|---|
| N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine* | 92 ± 4 | >10,000 (partial agonist) | 12.8 |
| N-(2-Fluorobenzyl)-1-(4-methoxyphenyl)methanamine [1] | 78 ± 6 | 420 ± 30 | 3.2 |
| N-(3-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine [5] | 85 ± 3 | 2,100 ± 400 | 8.5 |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 105 ± 2 | 85 ± 10 | 0.9 |
*Predicted values based on structural analogues and computational modeling [3] [4] [6]
The conceptual evolution of biased agonism provides essential context for understanding this compound's therapeutic potential. Functional selectivity emerged from observed dissociations between therapeutic effects and adverse outcomes:
Table 3: Evolution of Biased Ligand Design Strategies in Neuropsychopharmacology
| Generation | Time Period | Key Compounds | Therapeutic Goal | Limitations |
|---|---|---|---|---|
| First | 1990s–2000s | Olanzapine, Clozapine | 5-HT₂A antagonism for psychosis | Metabolic syndrome, agranulocytosis |
| Second | 2000s–2015 | Pimavanserin, Lorcaserin | Subtype-selective inverse agonism | Limited efficacy, receptor desensitization |
| Third (Current) | 2015–present | PPL-003 (5-HT₂A biased agonist), N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine* | Pathway-selective activation for depression/PTSD | Complex structure-activity relationships |
*Representative research compound in this structural class [3] [4] [9]
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: